molecular formula C11H8N2O3 B13109619 3-oxo-5-Phenyl-2,3-dihydropyridazine-4-carboxylicacid

3-oxo-5-Phenyl-2,3-dihydropyridazine-4-carboxylicacid

Cat. No.: B13109619
M. Wt: 216.19 g/mol
InChI Key: GKGOBNAAIVSZOW-UHFFFAOYSA-N
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Description

3-oxo-5-Phenyl-2,3-dihydropyridazine-4-carboxylic acid is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and are used in various medicinal chemistry applications . This compound, in particular, has shown potential in various scientific research fields due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-5-Phenyl-2,3-dihydropyridazine-4-carboxylic acid typically involves the reaction of enaminones with malononitrile in the presence of ethanolic piperidine . This reaction leads to the formation of 2,3-dihydropyridazine-4-carboxylic acids. Another method involves the reaction of 2-cyano-5-(dimethylamino)-5-arylpenta-2,4-dienamides with nitrous acid or benzenediazonium chloride .

Industrial Production Methods

While specific industrial production methods for 3-oxo-5-Phenyl-2,3-dihydropyridazine-4-carboxylic acid are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-oxo-5-Phenyl-2,3-dihydropyridazine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted pyridazine derivatives, which have shown significant biological activities .

Mechanism of Action

The mechanism of action of 3-oxo-5-Phenyl-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes, such as xanthine oxidase, through a novel interaction mode . This inhibition leads to various biological effects, including anti-inflammatory and anticancer activities.

Properties

Molecular Formula

C11H8N2O3

Molecular Weight

216.19 g/mol

IUPAC Name

6-oxo-4-phenyl-1H-pyridazine-5-carboxylic acid

InChI

InChI=1S/C11H8N2O3/c14-10-9(11(15)16)8(6-12-13-10)7-4-2-1-3-5-7/h1-6H,(H,13,14)(H,15,16)

InChI Key

GKGOBNAAIVSZOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NN=C2)C(=O)O

Origin of Product

United States

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